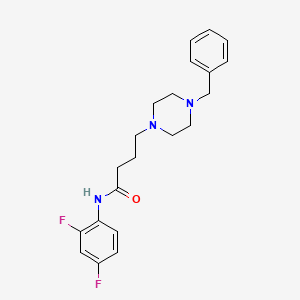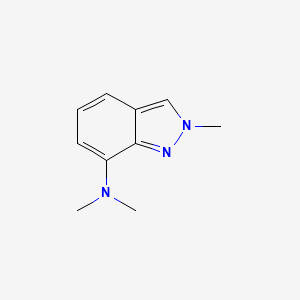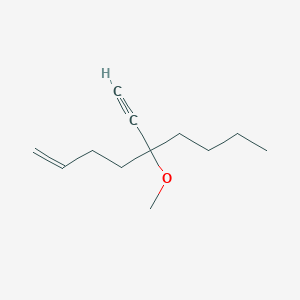
5-Ethynyl-5-methoxynon-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-5-methoxynon-1-ene: is an organic compound with the molecular formula C11H18O It is characterized by the presence of an ethynyl group and a methoxy group attached to a non-1-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-5-methoxynon-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as non-1-ene and methoxyacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as fractional distillation, ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-5-methoxynon-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethynyl-5-methoxynon-1-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and ethers.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-5-methoxynon-1-ene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, such as cycloaddition, which can lead to the formation of biologically active compounds. The methoxy group can influence the compound’s reactivity and solubility, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
5-Ethynyl-5-methoxydec-1-ene: Similar structure with an additional carbon in the backbone.
5-Ethynyl-5-methoxyhept-1-ene: Similar structure with a shorter carbon chain.
5-Ethynyl-5-methoxyundec-1-ene: Similar structure with a longer carbon chain.
Uniqueness: 5-Ethynyl-5-methoxynon-1-ene is unique due to its specific carbon chain length and the presence of both ethynyl and methoxy groups
Properties
CAS No. |
917833-44-4 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5-ethynyl-5-methoxynon-1-ene |
InChI |
InChI=1S/C12H20O/c1-5-8-10-12(7-3,13-4)11-9-6-2/h3,5H,1,6,8-11H2,2,4H3 |
InChI Key |
UEMQWKSYLMLRLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC=C)(C#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


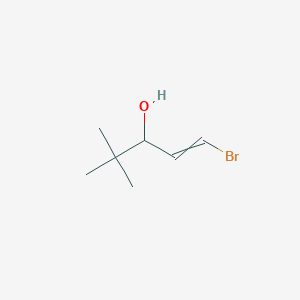
![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
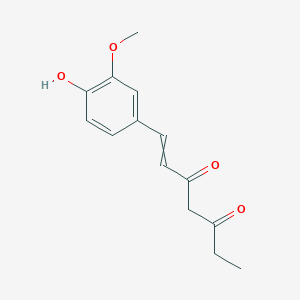
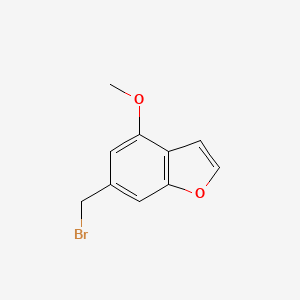
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
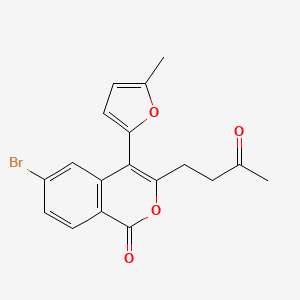
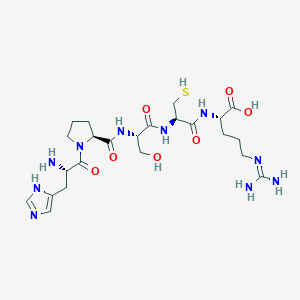

![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
